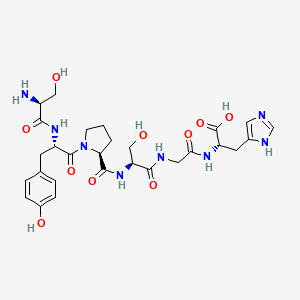
L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine is a peptide compound composed of six amino acids: serine, tyrosine, proline, serine, glycine, and histidine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions are less common for this peptide but can involve the reduction of disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to a cascade of molecular events. For example, it may interact with cell surface receptors, triggering intracellular signaling pathways that result in a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginine amide: Another peptide with different amino acid composition.
L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-alanine: A similar peptide with alanine instead of histidine.
Uniqueness
L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its combination of serine, tyrosine, proline, glycine, and histidine residues may confer unique binding affinities and biological activities compared to other peptides.
Eigenschaften
CAS-Nummer |
629164-66-5 |
|---|---|
Molekularformel |
C28H38N8O10 |
Molekulargewicht |
646.6 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C28H38N8O10/c29-18(12-37)24(41)34-19(8-15-3-5-17(39)6-4-15)27(44)36-7-1-2-22(36)26(43)35-21(13-38)25(42)31-11-23(40)33-20(28(45)46)9-16-10-30-14-32-16/h3-6,10,14,18-22,37-39H,1-2,7-9,11-13,29H2,(H,30,32)(H,31,42)(H,33,40)(H,34,41)(H,35,43)(H,45,46)/t18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
QUFRPPUVTMSHKO-YFNVTMOMSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)
![1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-](/img/structure/B12593063.png)
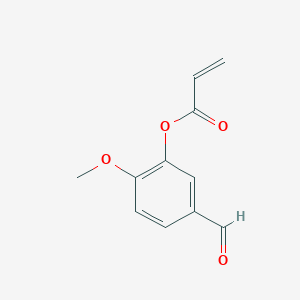
propanedinitrile](/img/structure/B12593072.png)

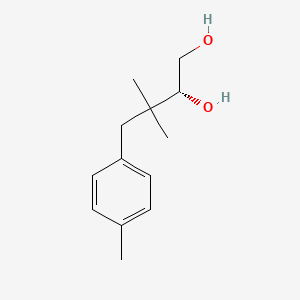


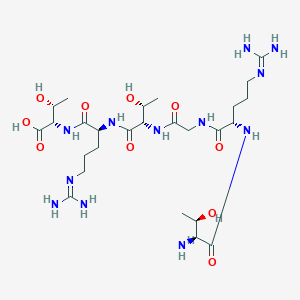
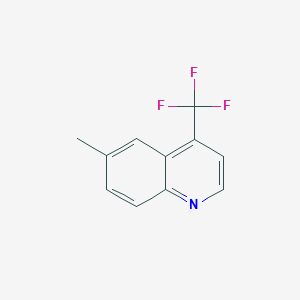
![N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12593109.png)
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)

![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)
